3,5-Bis(chloromethyl)-1,2,4-oxadiazole
Overview
Description
3,5-Bis(chloromethyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C4H4Cl2N2O and its molecular weight is 166.99 g/mol. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Oxadiazole derivatives have been investigated for their potential as corrosion inhibitors. For example, derivatives such as 2,5-Bis(4-dimethylaminophenyl)-1,3,4-oxadiazole and related compounds have been synthesized and tested for their inhibiting action on the corrosion of mild steel in acidic media. These studies have found that such derivatives can significantly enhance corrosion resistance, attributed to their adsorption on metal surfaces and subsequent formation of protective layers. This suggests that 3,5-Bis(chloromethyl)-1,2,4-oxadiazole could have similar applications if derivatives are appropriately functionalized (Bentiss et al., 2004).
Material Science and Polymer Chemistry
In the realm of material science, oxadiazole derivatives have been used to synthesize novel polymers with unique properties. For instance, new poly(1,3,4-oxadiazole-imide)s containing dimethylsilane units were prepared, showcasing high thermal stability and solubility in polar organic solvents. These materials also exhibited fluorescent properties, which could be advantageous for developing new optical and electronic materials (Hamciuc et al., 2005). Additionally, the preparation of poly(1,3,4-oxadiazole-2,5-diyl-1,2-vinylene) via an anionic mechanism from 2,5-Bis(chloromethyl-1,3,4-oxadiazole) has been reported, indicating a method for synthesizing oxadiazole-based polymers with potentially high performance and novel properties (Zhang et al., 2003).
Mechanism of Action
Target of Action
It is often the case that such compounds interact with various enzymes or receptors in the body, altering their function and leading to changes at the cellular level .
Mode of Action
The specific mode of action of 3,5-Bis(chloromethyl)-1,2,4-oxadiazole is not well-documented. Generally, compounds of this nature can interact with their targets through a variety of mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding. These interactions can lead to changes in the target’s function, potentially altering cellular processes .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects on cellular processes .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The compound’s interaction with its targets could potentially lead to a variety of cellular responses, depending on the nature of the targets and the type of interaction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment in which the compound is present .
Properties
IUPAC Name |
3,5-bis(chloromethyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2N2O/c5-1-3-7-4(2-6)9-8-3/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVAPROAWBSWQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NOC(=N1)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50152442 | |
Record name | 1,2,4-Oxadiazole, 3,5-bis(chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50152442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1194-01-0 | |
Record name | 3,5-Bis(chloromethyl)-1,2,4-oxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1194-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4-Oxadiazole, 3,5-bis(chloromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001194010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4-Oxadiazole, 3,5-bis(chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50152442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.